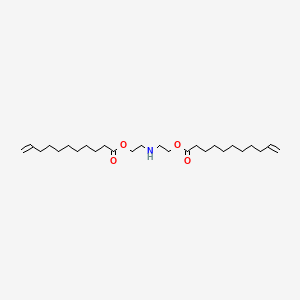![molecular formula C24H27N7O5 B14459315 n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide CAS No. 109048-93-3](/img/structure/B14459315.png)
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide is a complex organic molecule that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide typically involves a multi-step process. The initial step often includes the diazotization of an aromatic amine, followed by coupling with a suitable aromatic compound to form the azo linkage. The reaction conditions usually require acidic or basic environments, depending on the specific reagents used .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process might include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro compounds, while reduction could produce aromatic amines .
Applications De Recherche Scientifique
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide involves its interaction with specific molecular targets. The compound’s diazenyl group can participate in electron transfer reactions, affecting various biochemical pathways. The cyano and dinitrophenyl groups may also contribute to its reactivity and interaction with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobenzene: A simpler azo compound with similar photophysical properties.
Diazenylium: An inorganic cation with applications in interstellar chemistry.
Triazene Derivatives: Compounds with similar diazenyl linkages but different substituents.
Uniqueness
n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide: is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its specific arrangement of cyano, dinitrophenyl, and tetrahydroquinoline moieties distinguishes it from other azo compounds .
Propriétés
Numéro CAS |
109048-93-3 |
|---|---|
Formule moléculaire |
C24H27N7O5 |
Poids moléculaire |
493.5 g/mol |
Nom IUPAC |
N-[6-[(2-cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl]propanamide |
InChI |
InChI=1S/C24H27N7O5/c1-6-22(32)26-18-11-20-17(14(3)12-24(4,5)29(20)7-2)10-19(18)27-28-23-15(13-25)8-16(30(33)34)9-21(23)31(35)36/h8-11,14H,6-7,12H2,1-5H3,(H,26,32) |
Clé InChI |
AHKSRSQWXRJWII-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC1=C(C=C2C(CC(N(C2=C1)CC)(C)C)C)N=NC3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


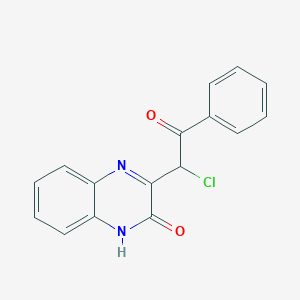
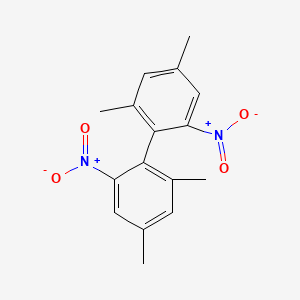
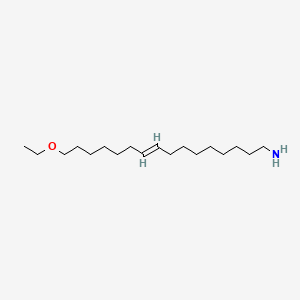
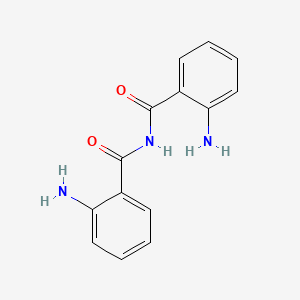
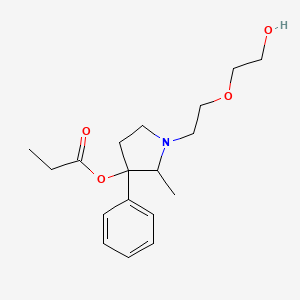

![3,4-Bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde](/img/structure/B14459275.png)

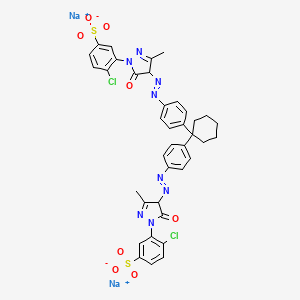
![n-{6-[(e)-(2-Cyano-4,6-dinitrophenyl)diazenyl]-1-ethyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-7-yl}propanamide](/img/structure/B14459287.png)
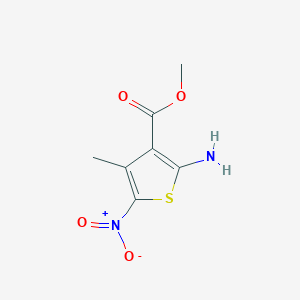
![2-{2-[(Propan-2-yl)oxy]ethyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14459292.png)
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[2-methoxy-5-methyl-4-[(4-sulfophenyl)azo]phenyl]azoxy]-, tetrasodium salt](/img/structure/B14459294.png)
